molecular formula C20H28N4O4S B2669979 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946354-06-9

4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

货号: B2669979
CAS 编号: 946354-06-9
分子量: 420.53
InChI 键: FCWBSUQMXDSAAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a chemical compound of significant interest in pharmaceutical and chemical research. Its structure incorporates a sulfonylpiperazine group linked to a substituted pyrimidine ring, a motif frequently encountered in the development of kinase inhibitors . Compounds with similar sulfonylpiperazinyl-pyrimidine architectures have been identified as potent inhibitors for specific kinases, such as Src and Abl, which are key targets in oncology research, particularly for conditions like chronic myelogenous leukemia (CML) . The presence of the piperazine ring enhances solubility and provides a handle for further structural modification, while the pyrimidine core is a common pharmacophore that can engage in critical hydrogen bonding within enzyme active sites. The ethoxy and methoxy substituents are likely to influence the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability . This makes it a versatile intermediate or a candidate for screening in drug discovery programs aimed at oncology, inflammation, and other therapeutic areas. The compound must be handled by qualified laboratory personnel only. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

4-ethoxy-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-6-28-20-13-19(21-16(4)22-20)23-7-9-24(10-8-23)29(25,26)18-12-14(2)17(27-5)11-15(18)3/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWBSUQMXDSAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C20H28N4O4S
  • Molecular Weight : 420.53 g/mol
  • IUPAC Name : 4-ethoxy-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine

Pharmacological Activities

The biological activity of 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antinociceptive Effects

Research indicates that compounds with structural similarities exhibit significant antinociceptive properties. For instance, a related compound, LF22-0542, demonstrated a high affinity for B1 receptors and significant antinociceptive actions in multiple pain models, suggesting that similar mechanisms may be applicable to 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine .

The proposed mechanism involves the modulation of pain pathways through receptor antagonism. The compound may act as a selective antagonist for specific G-protein-coupled receptors (GPCRs), which are crucial in the transmission of pain signals. Further investigation into its binding affinity and selectivity profile is essential to elucidate its precise mechanism.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

  • Study on Pain Models : In rodent models, compounds similar to 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine displayed significant reductions in pain responses to acetic acid and formalin-induced nociception. These findings suggest that the compound may also exhibit similar antinociceptive effects .
  • Selectivity Profile : A comparative analysis of receptor binding indicated that compounds with sulfonamide groups often demonstrate selective binding to B1 receptors over B2 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity .
  • Inflammatory Pain Models : In models of inflammatory pain, related compounds have shown efficacy in reversing thermal hypersensitivity and alleviating pain associated with carrageenan-induced inflammation. This suggests a potential therapeutic role for 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine in treating inflammatory pain conditions .

科学研究应用

Pharmacological Applications

1.1 Antinociceptive Activity
Research indicates that 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibits significant antinociceptive effects. Studies have shown its potential as a therapeutic agent for pain management, particularly in models of inflammatory pain. The compound's mechanism of action may involve modulation of pain pathways through interaction with specific receptors involved in nociception .

1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The sulfonamide moiety in its structure is believed to contribute to its cytotoxic effects, making it a candidate for further investigation in cancer therapeutics.

Medicinal Chemistry

2.1 Structure-Activity Relationship (SAR) Studies
The unique structure of 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine allows for extensive SAR studies. Researchers are investigating how modifications to the piperazine and pyrimidine rings affect biological activity and selectivity for various targets. This information is crucial for the design of more potent derivatives with improved pharmacokinetic profiles.

2.2 Synthesis and Derivatives
The synthesis of this compound has been optimized to yield high purity and yield, facilitating its use in further research. Derivatives of this compound are being explored for enhanced activity against specific biological targets, including those involved in neurodegenerative diseases and metabolic disorders.

Table 1: Summary of Key Studies on 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Study ReferenceFocus AreaFindings
Antinociceptive EffectsDemonstrated significant reduction in pain response in animal models.
Anticancer ActivityInhibited growth of multiple cancer cell lines; potential for further development as an anticancer agent.
SAR StudiesIdentified key structural components that enhance activity; ongoing optimization efforts.

常见问题

Q. What are the recommended synthetic pathways for 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation. For example, piperazine derivatives can be sulfonylated using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under reflux in dichloromethane with a base (e.g., triethylamine) . Optimization includes:
  • Catalyst Screening : Sodium methoxide in methanol improves nucleophilic substitution efficiency .
  • Temperature Control : Reflux conditions (60–80°C) enhance reaction kinetics while avoiding decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates.
    Table 1 : Yield comparison under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DichloromethaneEt₃N2562
THFNaOMe6078
DMFK₂CO₃8071

Q. How is the structural characterization of this compound performed, particularly for confirming sulfonyl-piperazine linkages?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : ¹H NMR detects sulfonyl group protons (δ 7.2–7.8 ppm for aromatic sulfonyl) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., S–N bond length ~1.62 Å) and confirms sulfonamide geometry. Puckering analysis (Cremer-Pople parameters) quantifies piperazine ring conformation .
  • IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .

Q. What in vitro pharmacological screening strategies are applicable for assessing its bioactivity?

  • Methodological Answer : Focus on pyrimidine derivatives' known targets (e.g., kinase inhibition, antimicrobial activity):
  • Enzyme Assays : Use fluorogenic substrates for real-time monitoring of enzymatic inhibition (e.g., HIV-1 protease) .
  • Cell-Based Assays : Evaluate cytotoxicity via MTT assays (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods predict binding affinities and resolve contradictions in biological activity data?

  • Methodological Answer : Address discrepancies (e.g., variable IC₅₀ across assays) via:
  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., with EGFR kinase PDB:1M17). Compare pose stability and binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • MD Simulations (GROMACS) : Assess conformational dynamics over 100 ns; RMSD > 2 Å indicates unstable binding .
  • SAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends using CoMFA/CoMSIA .

Q. What strategies are effective for analyzing crystal packing interactions and their impact on solubility?

  • Methodological Answer : Use crystallographic data (e.g., CCDC entries) to identify intermolecular forces:
  • Hydrogen Bonding : N–H⋯O/S interactions form sheets (graph-set notation C₁₁(6)R₂₂(8)) .
  • π-π Stacking : Interplanar distances < 4 Å enhance stability but reduce solubility.
  • Solubility Prediction : Apply Hansen solubility parameters; introduce polar groups (e.g., –OH) to disrupt packing .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Methodological Answer : Leverage analytical workflows:
  • LC-MS/MS : Detect trace impurities (e.g., des-ethoxy derivatives) with MRM transitions.
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing side reactions .

Q. What mechanistic insights can be gained from studying its reactivity under varying electrochemical conditions?

  • Methodological Answer : Use cyclic voltammetry (CV) and DFT calculations:
  • CV Parameters : Oxidation peaks at +0.5–1.2 V (vs. Ag/AgCl) indicate sulfonamide redox activity.
  • *DFT (B3LYP/6-31G)**: Calculate HOMO-LUMO gaps; lower gaps (<4 eV) suggest higher reactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on its antimicrobial efficacy across studies?

  • Methodological Answer : Systematically evaluate variables:
  • Strain Variability : Test against standardized ATCC strains (e.g., E. coli 25922).
  • Media Effects : Cation-adjusted Mueller-Hinton broth minimizes cation interference with sulfonamides .
  • QC Standards : Compare with positive controls (e.g., ciprofloxacin) to normalize data .

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